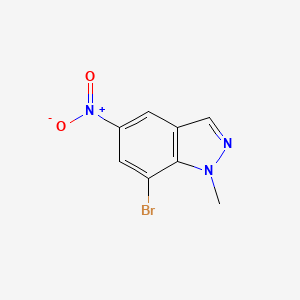

7-Bromo-1-methyl-5-nitro-1H-indazole

Description

7-Bromo-1-methyl-5-nitro-1H-indazole is a brominated indazole derivative characterized by a nitro group at the 5-position, a methyl group at the 1-position, and a bromine atom at the 7-position of the indazole scaffold. Its molecular formula is C₈H₆BrN₃O₂, with a molecular weight of 257.06 g/mol. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science.

Structure

2D Structure

Properties

IUPAC Name |

7-bromo-1-methyl-5-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-11-8-5(4-10-11)2-6(12(13)14)3-7(8)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSIGKSUVLBLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2Br)[N+](=O)[O-])C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640008 | |

| Record name | 7-Bromo-1-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-39-0 | |

| Record name | 7-Bromo-1-methyl-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-1-methyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Routes

The synthesis of 7-Bromo-1-methyl-5-nitro-1H-indazole typically involves several key steps:

Starting Materials : The synthesis often begins with readily available precursors such as 5-nitroindazole or its derivatives.

Bromination : The introduction of the bromine atom can be achieved through electrophilic bromination reactions, using reagents like bromine or N-bromosuccinimide under controlled conditions.

Methylation : Methyl groups can be introduced using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

Detailed Synthetic Procedures

Bromination of 5-Nitroindazole :

- Reagents : Bromine (Br₂) in a suitable solvent such as DMF (dimethylformamide).

- Conditions : The reaction is carried out under nitrogen atmosphere at low temperatures (around -5 °C) to control the reaction rate and minimize side reactions.

- Procedure :

- Dissolve 5-nitroindazole in DMF.

- Slowly add bromine while maintaining the temperature.

- Allow the mixture to warm gradually to room temperature and stir for several hours.

- Quench the reaction with water, extract with an organic solvent, and purify the product.

-

- Reagents : Dimethyl sulfate or methyl iodide.

- Conditions : The reaction is typically performed in an alcoholic solution with a base such as potassium carbonate.

- Procedure :

- Add the brominated product to a solution containing the methylating agent and base.

- Stir at room temperature or slightly elevated temperatures for several hours.

- Isolate the product through filtration and recrystallization.

Yield and Purification

The yield of this compound can vary based on the specific conditions used during synthesis. Typical yields reported range from 70% to over 90%, depending on the efficiency of each step in the synthetic route.

Purification Techniques

To ensure high purity, several purification methods can be employed:

Column Chromatography : Often used to separate the desired product from unreacted starting materials and by-products.

Recrystallization : This method is effective for purifying solid products by dissolving them in a hot solvent and allowing them to crystallize upon cooling.

Characterization Techniques

Characterization of synthesized this compound is crucial for confirming its structure and purity:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Determines chemical structure and purity |

| Mass Spectrometry | Confirms molecular weight |

| IR Spectroscopy | Identifies functional groups |

| X-ray Crystallography | Provides detailed structural information |

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-methyl-5-nitro-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products:

Substitution Products: Various substituted indazole derivatives.

Reduction Products: 7-Bromo-1-methyl-5-amino-1H-indazole.

Oxidation Products: Oxidized derivatives of this compound.

Scientific Research Applications

Synthesis and Chemical Properties

7-Bromo-1-methyl-5-nitro-1H-indazole has a molecular formula of C₈H₆BrN₃O₂ and a molecular weight of 256.06 g/mol. It is characterized by its melting point range of 166–168 °C and can be synthesized through regioselective bromination followed by palladium-catalyzed reactions .

Biological Activities

The compound exhibits a range of biological activities, making it a valuable target for drug development. Key areas of application include:

Anticancer Activity

Indazole derivatives, including this compound, have shown promising results in anticancer studies. For instance:

- FGFR Inhibition : A series of indazole-based compounds have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. Compounds derived from this compound demonstrated IC50 values in the low micromolar range against FGFR kinases .

| Compound | Target | IC50 (μM) |

|---|---|---|

| 105 | FGFR1 | 0.9 |

| 106 | FGFR2 | 0.8 |

| 107 | EGFR | 0.07 |

Inhibition of Enzymatic Activity

Research has indicated that this compound can inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO1), which plays a critical role in immune regulation and tumor progression:

- IDO1 Inhibition : Some derivatives showed significant IDO1 inhibitory activity with IC50 values as low as 5.3 μM, indicating their potential as immunotherapeutic agents .

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

Case Study 1: Anticancer Efficacy

In a study investigating novel indazole derivatives for cancer treatment, several compounds were synthesized based on the structure of this compound. These compounds were tested against various cancer cell lines, demonstrating notable antiproliferative effects and selectivity towards cancer cells over normal cells .

Case Study 2: Structural Optimization for EGFR Inhibition

Rauh et al. developed a series of indazole derivatives aimed at inhibiting mutated EGFR variants associated with non-small cell lung cancer (NSCLC). Among these, compounds derived from the brominated indazole exhibited strong activity against resistant mutations, with IC50 values significantly lower than those of existing therapies .

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-5-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 7-Bromo-1-methyl-5-nitro-1H-indazole can be contextualized by comparing it with related brominated indazole derivatives. Key distinctions arise from substituent positions, electronic effects, and pharmacological relevance.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Reactivity :

- The nitro group in this compound is strongly electron-withdrawing, enhancing electrophilic substitution reactivity compared to electron-donating groups (e.g., methoxy in 5-Bromo-7-methoxy-1H-indazole) .

- Halogen Diversity : Fluorine (in 7-Bromo-5-fluoro-1-methyl-1H-indazole) introduces steric and electronic differences compared to chlorine or bromine, affecting binding affinity in drug-receptor interactions .

Pharmacological Potential: 5-Bromo-1-(phenylmethyl)-1H-indazole is highlighted for its indazole scaffold’s versatility in drug discovery, particularly in kinase inhibition and anticancer agent design . In contrast, this compound lacks direct pharmacological data in the provided evidence, likely due to its discontinued status .

Synthetic Accessibility :

- Compounds like 6-Bromo-5-methyl-1H-indazole are commercially available at high purity (≥97%), facilitating rapid adoption in medicinal chemistry workflows .

- The discontinued status of this compound suggests challenges in scalability or stability during synthesis .

Safety Profiles :

- 7-Bromo-5-chloro-1-methyl-1H-indazole carries warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335), underscoring the need for careful handling .

Biological Activity

7-Bromo-1-methyl-5-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its unique structure, which includes both bromine and nitro groups. These functional groups contribute to its distinct chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

- Molecular Formula : CHBrNO

- Molecular Weight : 256.06 g/mol

- Structure : The presence of a bromine atom at the 7-position and a nitro group at the 5-position on the indazole ring is crucial for its biological activity.

This compound primarily interacts with various enzymes and receptors, particularly kinases involved in cell cycle regulation and DNA damage response. Key targets include:

- CHK1 and CHK2 Kinases : These kinases are vital for DNA repair mechanisms. Inhibition of these kinases by the compound can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Comparison of Biological Targets

| Compound | Target Kinases | Biological Effect |

|---|---|---|

| This compound | CHK1, CHK2 | Cell cycle arrest, apoptosis |

| Other Indazoles | Various kinases | Varies by specific compound |

Cellular Effects

The compound influences various cellular processes through its interaction with signaling pathways:

- Cell Cycle Regulation : At lower doses, it has been shown to activate protein kinases that modulate cell signaling pathways, while higher doses result in inhibition leading to cell cycle arrest .

- Gene Expression Modulation : It affects gene expression patterns associated with cell proliferation and survival, making it a candidate for cancer therapy.

Biochemical Analysis

This compound has been utilized in biochemical assays to explore its role in various metabolic pathways. Notably:

- Enzyme Interactions : It acts as a reagent in synthesizing cyclic benzimidazole derivatives, which are used as protein kinase activators in diabetes treatment.

| Property | Description |

|---|---|

| Stability | Relatively stable under standard laboratory conditions |

| Metabolism | Metabolized by specific cytochrome P450 enzymes |

| Interaction | Influences various enzyme activities |

Case Studies

Research has demonstrated the promising anticancer properties of this compound:

- In Vitro Studies : In cancer cell lines, treatment with this compound resulted in significant apoptosis rates compared to controls, suggesting its potential as an anticancer agent.

- Animal Models : Preliminary studies in animal models indicate that dosage variations affect tumor growth inhibition, with optimal dosages leading to substantial reductions in tumor size .

Comparisons with Similar Compounds

To understand the unique properties of this compound, comparisons with structurally similar compounds are essential.

Table 3: Comparison with Similar Indazoles

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and nitro groups present | High biological activity |

| 7-Bromo-1H-indazole | Lacks nitro group | Lower reactivity |

| 5-Nitro-1H-indazole | Lacks bromine | Different interaction profile |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-Bromo-1-methyl-5-nitro-1H-indazole, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sequential functionalization of the indazole scaffold. Bromination at the 7-position often employs electrophilic substitution using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions . Methylation at the 1-position typically uses methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Nitration at the 5-position requires nitrating agents like HNO₃/H₂SO₄, with regioselectivity guided by steric and electronic effects of existing substituents. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometry to minimize side products.

- Data Contradictions : Conflicting reports on nitration regioselectivity may arise from competing resonance effects; computational modeling (DFT) can predict reactive sites .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : ¹H/¹³C NMR assigns substituent positions via coupling patterns and chemical shifts (e.g., deshielding of nitro group protons). X-ray crystallography provides definitive proof of regiochemistry and molecular conformation. Tools like SHELXL refine crystal structures using high-resolution data, while WinGX/ORTEP visualizes anisotropic displacement parameters.

- Example : A nitro group at the 5-position causes distinct NOE correlations in NMR and planar geometry in X-ray structures .

Intermediate Research Questions

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Methodology : The nitro group is prone to photodegradation; stability studies under UV light and varying humidity (25–60% RH) identify degradation products via HPLC-MS. Storage in amber vials at –20°C under inert gas (argon) minimizes decomposition .

- Data Contradictions : Discrepancies in reported stability may stem from impurities; purity assessment via elemental analysis or DSC is critical .

Q. Which pharmacological targets are associated with nitro-substituted indazoles, and how is activity validated?

- Methodology : Nitroindazoles often inhibit enzymes like monoamine oxidases (MAOs) or kinases. In vitro assays (e.g., fluorometric MAO-B inhibition) validate activity, while SAR studies compare analogs (e.g., 7-bromo vs. 7-iodo derivatives) .

- Data Contradictions : Conflicting IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents); standardized protocols (e.g., NIH Assay Guidance) improve reproducibility .

Advanced Research Questions

Q. How can SHELXL and twin refinement address crystallographic disorder in this compound complexes?

- Methodology : SHELXL resolves disorder by partitioning anisotropic displacement parameters and refining twin fractions. For example, bromine’s high electron density may cause overlapping peaks; detwinning with HKLF5 data improves R-factors (<5%).

- Case Study : A Cu(II) complex of a related nitroindazole showed twinning resolved via SHELXL’s BASF parameter, confirming octahedral geometry .

Q. What computational strategies predict the binding mode of this compound to kinase targets?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with ATP-binding pockets. The nitro group’s electron-withdrawing effect stabilizes H-bonds with hinge regions (e.g., in CDK2) .

- Validation : Experimental IC₅₀ values correlate with docking scores (R² >0.8) when solvent effects are included .

Q. How are analytical contradictions (e.g., HPLC vs. LC-MS purity) resolved for nitroindazole derivatives?

- Methodology : Iterative cross-validation using orthogonal techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.